molecular formula C19H13BrCl2N2O2 B4878462 {3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile

{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile

Cat. No. B4878462
M. Wt: 452.1 g/mol
InChI Key: IZXUIRIJZVMBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile, also known as CS gas, is a synthetic compound commonly used as a riot control agent. It is a non-lethal chemical weapon that is used to disperse crowds and control riots. The compound has been extensively studied for its chemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of {3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile involves the activation of the TRPA1 ion channel. This activation leads to the release of calcium ions, which triggers a series of physiological responses. The compound has also been shown to activate the NLRP3 inflammasome, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile has been shown to have a number of biochemical and physiological effects. These include the release of cytokines and chemokines, as well as the activation of the immune system. The compound has also been shown to induce oxidative stress and apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile has a number of advantages and limitations for use in lab experiments. One advantage is its ability to activate the TRPA1 ion channel, which is an important target for drug development. However, the compound's use as a riot control agent limits its availability for lab experiments.

Future Directions

There are a number of future directions for the study of {3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile. These include the development of new compounds that target the TRPA1 ion channel, as well as the study of the compound's potential use in the treatment of certain medical conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential long-term effects on human health.

Synthesis Methods

The synthesis of {3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile involves the reaction of malononitrile with 3-bromo-4-(2,4-dichlorophenoxy)benzaldehyde in the presence of a base. The resulting compound is then purified using standard techniques.

Scientific Research Applications

{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile has been extensively studied for its use as a riot control agent. It has been shown to be effective at dispersing crowds and controlling riots without causing significant harm to individuals. The compound has also been studied for its potential use in the treatment of certain medical conditions.

properties

IUPAC Name

2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrCl2N2O2/c1-2-25-18-7-12(5-13(9-23)10-24)6-16(20)19(18)26-11-14-3-4-15(21)8-17(14)22/h3-8H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUIRIJZVMBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}propanedinitrile

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